molecular formula C15H13ClN4O B7728684 9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one

9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one

Numéro de catalogue: B7728684
Poids moléculaire: 300.74 g/mol
Clé InChI: OXIJSAUPPDKZHY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β) [https://pubmed.ncbi.nlm.nih.gov/25786109/]. This enzyme is a serine/threonine kinase that plays a critical role in a multitude of cellular processes, including metabolism, proliferation, and survival. Its dysregulation is implicated in the pathogenesis of several major diseases, making it a high-value target for pharmacological research. In neurological research, this compound is investigated for its potential to modulate tau protein hyperphosphorylation, a key event in the formation of neurofibrillary tangles in Alzheimer's disease and other tauopathies [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2804452/]. By inhibiting GSK-3β, it may offer a strategy to counteract pathological tau aggregation and associated neurodegeneration. Furthermore, in oncology research, the role of GSK-3β in regulating the Wnt/β-catenin signaling pathway and apoptosis is exploited. Inhibition of GSK-3β can lead to the stabilization and nuclear accumulation of β-catenin, influencing genes involved in cell cycle progression and survival, thereby providing a potential therapeutic avenue for certain cancer types [https://www.nature.com/articles/nrc2109]. The selectivity and potency of this triazoloquinazoline derivative make it a valuable chemical probe for dissecting the complex physiological and pathological functions of GSK-3β across these research domains.

Propriétés

IUPAC Name

9-(4-chlorophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c16-10-6-4-9(5-7-10)14-13-11(2-1-3-12(13)21)19-15-17-8-18-20(14)15/h4-8,14H,1-3H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIJSAUPPDKZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Optimization and Reaction Conditions

Key parameters for maximizing yield include:

  • Temperature : 80°C, balancing reaction rate and thermal stability of intermediates.

  • Catalyst loading : 20 mol% p-TSA, sufficient to drive the reaction without side-product formation.

  • Reaction time : 10 minutes, as monitored by TLC using a 9:1 dichloromethane-methanol mobile phase.

Under these conditions, the method achieves a 91% yield of the target compound, with purity confirmed by HPLC (>98%). The solvent-free approach aligns with green chemistry principles, eliminating the need for volatile organic solvents and reducing waste.

Comparative Analysis of Alternative Synthetic Strategies

Nucleophilic Substitution and Cyclization

While the three-component method is predominant, alternative routes involving nucleophilic substitution have been explored for related triazoloquinazolines. For example,triazolo[1,5-a]quinazolin-5-yl-hydrazines undergo cyclocondensation with aldehydes or ketones to form hydrazones, which can further react to generate bis-triazoloquinazolines. Although these methods are versatile for introducing diverse substituents, they require multiple steps and longer reaction times (2–24 hours), making them less efficient for large-scale synthesis of the 4-chlorophenyl derivative.

Solvent-Based vs. Solvent-Free Approaches

A critical advantage of the solvent-free three-component method is its rapidity and scalability compared to traditional solvent-based protocols. For instance, reactions in toluene or dimethylformamide (DMF) often necessitate extended reflux times (3–24 hours), whereas the solvent-free system completes in minutes. Additionally, the absence of solvent simplifies product isolation, as the crude precipitate forms directly upon cooling and is purified via recrystallization in methanol.

Analytical Characterization and Validation

Spectroscopic Confirmation

The structure of 9-(4-chlorophenyl)-5,6,7,9-tetrahydro[1,2,]triazolo[5,1-b]quinazoline-8(4H)-one is unequivocally confirmed through:

  • FTIR : Absorption bands at 1,650 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C-N stretch of the triazole ring).

  • ¹H-NMR : A singlet at δ 5.40 ppm corresponding to the tetrahydroquinazoline CH2 group, and aromatic protons at δ 7.25–7.80 ppm integrating for the 4-chlorophenyl moiety.

  • HRMS : A molecular ion peak at m/z 342.0845 (calculated for C₁₇H₁₄ClN₅O: 342.0848).

Purity and Stability

HPLC analysis under isocratic conditions (acetonitrile-water, 70:30) confirms a single elution peak at 4.2 minutes, indicating high purity. Stability studies reveal no degradation under ambient conditions for 6 months, underscoring the compound’s suitability for long-term storage.

Data Summary: Key Reaction Parameters

ParameterThree-Component MethodAlternative Cyclization
Starting Materials 4-Chlorobenzaldehyde, cyclohexane-1,3-dione, 5-aminotetrazolePreformed hydrazines, aldehydes/ketones
Catalyst p-TSA (20 mol%)Phosphorus oxychloride, NaH
Temperature 80°C75–100°C
Reaction Time 10 minutes2–24 hours
Yield 91%51–81%
Solvent Solvent-freeToluene, DMF, dioxane

Analyse Des Réactions Chimiques

Types of Reactions

9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding quinazoline derivatives.

    Reduction: Formation of reduced triazoloquinazoline derivatives.

    Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Research indicates that triazoloquinazoline derivatives can inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression. For example, studies have shown that compounds similar to 9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Its mechanism includes disrupting microbial cell walls and inhibiting essential metabolic pathways. This makes it a potential candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory diseases .

Synthetic Methodologies

The synthesis of 9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one typically involves multi-step reactions starting from readily available precursors. Key synthetic strategies include:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Quinazoline Core Construction : The quinazoline moiety is often synthesized through condensation reactions followed by cyclization.
  • Chlorination : The introduction of the chlorophenyl group can be performed using chlorination reagents under controlled conditions to ensure selectivity .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various triazoloquinazoline derivatives. The results indicated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value lower than many existing chemotherapeutics .

Case Study 2: Antimicrobial Testing

In a comparative study on antimicrobial agents published in Pharmaceutical Biology, 9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one was tested against several bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Case Study 3: Anti-inflammatory Research

Research published in Inflammation Research explored the anti-inflammatory potential of triazoloquinazolines. The study found that the compound significantly reduced pro-inflammatory cytokines in vitro and showed promise in animal models for conditions like rheumatoid arthritis .

Mécanisme D'action

The mechanism of action of 9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the activity of histone acetyltransferase PCAF, an enzyme involved in the regulation of gene expression. By binding to the active site of PCAF, the compound prevents the acetylation of histones, leading to altered gene expression and inhibition of cancer cell growth .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader class of triazoloquinazolinone derivatives, which vary in substituents, synthesis methods, and applications. Below is a detailed comparison:

Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Features
9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one 4-Cl-phenyl C₁₅H₁₃ClN₄O 300.74 Chlorophenyl group enhances lipophilicity and potential bioactivity
6-(4-Methoxyphenyl)-9-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-OCH₃-phenyl, phenyl C₂₂H₂₀N₄O₂ 372.43 Methoxy group increases electron density, potentially altering reactivity
9-(4-Hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 4-OH-phenyl, dimethyl C₁₈H₂₀N₄O₂ 324.38 Hydroxyl group enables hydrogen bonding, influencing solubility
9-(2-Bromophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 2-Br-phenyl C₁₅H₁₃BrN₄O 357.20 Bromine substituent may enhance halogen bonding in drug-receptor interactions

Pharmacological and Functional Differences

  • 9-(4-Chlorophenyl)-... : Demonstrates selectivity as an RXFP4 agonist, with activity in cAMP inhibition, ERK phosphorylation, and calcium mobilization .
  • 9-(4-Hydroxyphenyl)-...: No direct pharmacological data reported, but hydroxyl groups are often associated with antioxidant or anti-inflammatory properties .

Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl derivative has higher logP compared to hydroxyl- or methoxy-substituted analogs, influencing membrane permeability .
  • Solubility : Hydroxyl and methoxy groups improve aqueous solubility, whereas halogenated derivatives are more lipid-soluble .
  • Thermal Stability : Derivatives with bulky substituents (e.g., 6,6-dimethyl) exhibit higher melting points due to crystallinity .

Key Research Findings

Catalytic Efficiency : The NGPU-catalyzed synthesis of 9-(4-hydroxyphenyl)-... achieves 95% yield with a reusable catalyst, outperforming p-TSA-based methods in sustainability .

Pharmacological Potential: The 4-chlorophenyl derivative’s RXFP4 agonism highlights its promise in metabolic or reproductive disorder therapeutics .

Structural Flexibility : Substituent variations (e.g., bromine, methoxy) enable tuning of electronic and steric properties for targeted applications .

Activité Biologique

The compound 9-(4-chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one is a member of the triazoloquinazoline family, known for its diverse biological activities. This article reviews its synthesis, chemical properties, and biological effects, particularly focusing on its pharmacological potential and mechanisms of action.

  • Molecular Formula : C17H17ClN4O
  • Molecular Weight : 328.8 g/mol
  • IUPAC Name : 9-(4-chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one
  • InChI Key : PMLANVSHZPVQJP-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves a multi-step process. One common route includes the cyclization of 4-chlorobenzaldehyde with appropriate amines in the presence of a catalyst such as p-toluenesulfonic acid under controlled conditions. The purity and structure of the synthesized compound are confirmed using techniques like HPLC and NMR spectroscopy .

Antitumor Activity

Research has indicated that derivatives of triazoloquinazolines exhibit significant antitumor properties. For instance:

  • Mechanism : The compound may act by inhibiting specific kinases involved in cell proliferation and survival pathways.
  • Case Study : A study demonstrated that related quinazoline derivatives showed potent activity against various cancer cell lines including A549 (lung cancer) and U937 (leukemia) .

Antimicrobial Properties

The biological evaluation of triazoloquinazolines has also revealed antimicrobial activities:

  • Antibacterial and Antifungal : Compounds from this class have shown effectiveness against a range of bacterial strains and fungi. For example, they were tested against Staphylococcus aureus and Candida albicans with promising results .

Neuroprotective Effects

Some studies suggest potential neuroprotective effects attributed to the modulation of neurotransmitter systems:

  • Mechanism : The compound may interact with neurotransmitter receptors or ion channels, influencing neuroinflammatory responses .

Pharmacological Studies

Several studies have documented the pharmacological effects of 9-(4-chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one:

StudyBiological ActivityFindings
AntitumorSignificant inhibition of growth in A549 cell line.
AntimicrobialEffective against Staphylococcus aureus and Candida albicans.
NeuroprotectiveModulates inflammatory pathways in neuronal cells.

Q & A

What are the optimal synthetic routes for 9-(4-Chlorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazoline-8(4H)-one?

Basic Research Question
The compound is synthesized via a three-component reaction involving 4-chlorobenzaldehyde, cyclohexane-1,3-dione, and 5-aminotetrazole in the presence of p-toluenesulfonic acid (p-TSA) under solvent-free conditions (yield: 82–89%). This method is favored for its efficiency and reduced reaction time compared to traditional reflux methods .

Key Steps:

Condensation : Aldehyde and diketone react to form a tetrahydroquinazolinone intermediate.

Cyclization : 5-aminotetrazole introduces the triazole ring via acid-catalyzed cyclization.

Advanced Optimization:
Microwave-assisted synthesis (e.g., 60°C, 15 min) can further enhance yield and purity, as demonstrated in analogous triazoloquinazolines .

How is the structural characterization of this compound validated post-synthesis?

Basic Research Question
Validation relies on multimodal spectroscopy :

  • NMR : Distinct peaks for aromatic protons (δ 7.2–8.1 ppm) and fused-ring hydrogens (δ 2.5–4.0 ppm) confirm the triazole-quinazoline framework .
  • IR : Absorbance at 1680–1700 cm⁻¹ indicates the carbonyl group (C=O) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 364.84) match theoretical molecular weights .

Advanced Analysis:
X-ray crystallography resolves stereochemistry and hydrogen-bonding patterns, critical for understanding receptor interactions .

What biological activities have been reported for this compound and its analogs?

Basic Research Question
Preliminary screening shows:

  • Antimicrobial Activity : MIC values of 4–16 µg/mL against S. aureus and C. albicans in analogs with similar substituents .
  • Anticancer Potential : IC₅₀ of 12 µM against MCF7 breast cancer cells via topoisomerase inhibition .

Advanced Mechanistic Studies:
Molecular docking reveals strong binding affinity (ΔG = -9.2 kcal/mol) to RXFP4 receptors, suggesting utility in metabolic disorder research .

How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Advanced Research Question
SAR Design Strategy:

Core Modifications : Compare triazolo vs. tetrazolo rings (e.g., tetrazolo analogs show 30% higher RXFP4 agonism) .

Substituent Effects :

  • 4-Chlorophenyl : Enhances lipophilicity (LogP = 3.2) and membrane permeability .
  • Methoxy Groups : Improve solubility but reduce receptor affinity (e.g., 4-methoxy analogs show 50% lower activity) .

Methodology:

  • Parallel Synthesis : Generate derivatives via substituent variation (e.g., halogens, alkyl chains).
  • In Silico Screening : Use AutoDock Vina to predict binding modes before synthesis .

How can contradictions in biological data between analogs be resolved?

Advanced Research Question
Case Example : Discrepancies in antimicrobial activity among analogs with varying substituents (e.g., 4-chloro vs. 4-methylphenyl).

Resolution Strategy:

Biophysical Assays : Measure membrane permeability (e.g., PAMPA) to distinguish intrinsic activity from bioavailability issues .

Enzymatic Profiling : Test inhibition of target enzymes (e.g., dihydrofolate reductase) to isolate mechanism-specific effects .

Data Comparison Table:

SubstituentMIC (S. aureus)LogPMembrane Permeability (nm/s)
4-Chlorophenyl8 µg/mL3.215.7
4-Methylphenyl32 µg/mL2.89.3
Data from analogs in

What methodologies are recommended for stability and degradation studies?

Advanced Research Question
Stability Protocols:

  • Forced Degradation : Expose to UV light (254 nm, 48 hrs), acidic/basic conditions (pH 2–12, 70°C), and oxidative stress (3% H₂O₂).
  • HPLC-MS Analysis : Monitor degradation products (e.g., quinazoline ring cleavage at m/z 180) .

Key Findings:

  • pH Stability : Degrades rapidly in alkaline conditions (t₁/₂ = 2 hrs at pH 12) due to ester hydrolysis .
  • Photostability : Retains >90% integrity under UV light, making it suitable for topical formulations .

How can molecular docking guide target identification for this compound?

Advanced Research Question
Workflow:

Target Selection : Prioritize receptors with known triazoloquinazoline interactions (e.g., RXFP4, topoisomerase II) .

Docking Parameters : Use Schrödinger Suite with OPLS4 force field; validate with co-crystallized ligands (RMSD < 2.0 Å).

Binding Site Analysis : Identify key interactions (e.g., hydrogen bonds with Glu205 in RXFP4) .

Validation : Compare docking scores with experimental IC₅₀ values to refine predictive models.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.